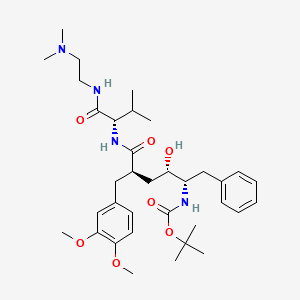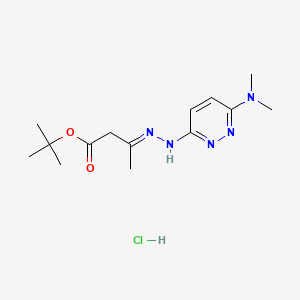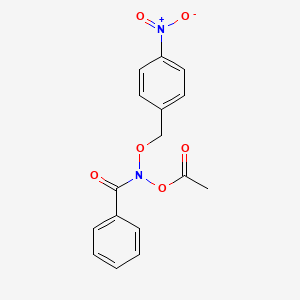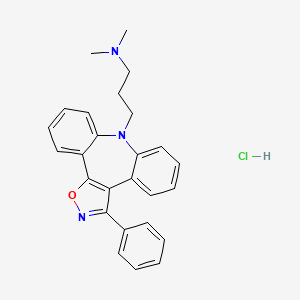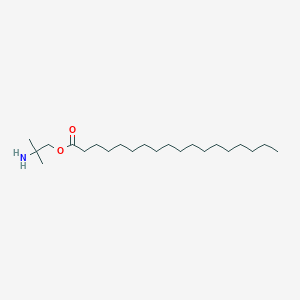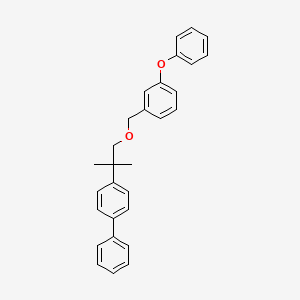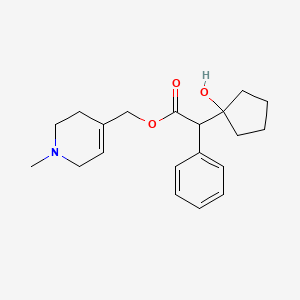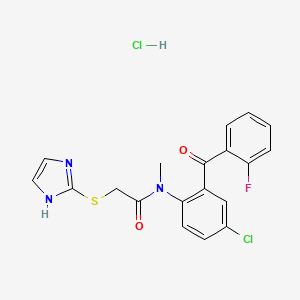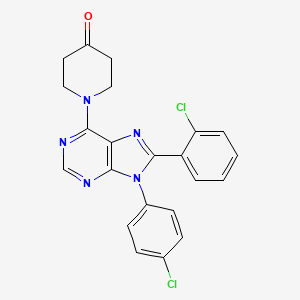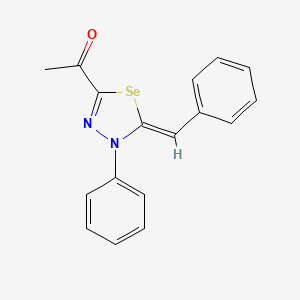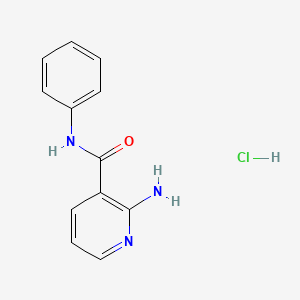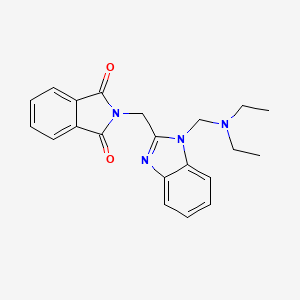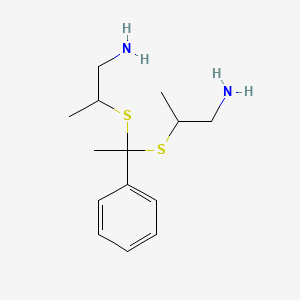
2,2'-((alpha-Methylbenzylidene)dithio)bis(1-propylamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) is a complex organic compound characterized by the presence of a disulfide bond and an alpha-methylbenzylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) typically involves the reaction of alpha-methylbenzylidene with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
化学反応の分析
Types of Reactions
2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) involves its interaction with molecular targets through its disulfide bond and alpha-methylbenzylidene group. These interactions can lead to various biochemical effects, including modulation of enzyme activity and alteration of cellular pathways.
類似化合物との比較
Similar Compounds
2,2’-Dithiobis(5-nitropyridine): An aromatic disulfide used in similar applications.
2,2’-Dithiobis(N-methylbenzamide): Another disulfide compound with different functional groups.
Uniqueness
2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its alpha-methylbenzylidene group and disulfide bond make it a versatile compound for various applications.
特性
CAS番号 |
91486-04-3 |
|---|---|
分子式 |
C14H24N2S2 |
分子量 |
284.5 g/mol |
IUPAC名 |
2-[1-(1-aminopropan-2-ylsulfanyl)-1-phenylethyl]sulfanylpropan-1-amine |
InChI |
InChI=1S/C14H24N2S2/c1-11(9-15)17-14(3,18-12(2)10-16)13-7-5-4-6-8-13/h4-8,11-12H,9-10,15-16H2,1-3H3 |
InChIキー |
XKWXUFXOJNNVPX-UHFFFAOYSA-N |
正規SMILES |
CC(CN)SC(C)(C1=CC=CC=C1)SC(C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


